Navigating the Landscape of Substituted Piperidines: A Technical Guide to 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
Navigating the Landscape of Substituted Piperidines: A Technical Guide to 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
An In-depth Examination of a Versatile Chemical Intermediate in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, valued for its conformational properties and its role in modulating physicochemical characteristics like solubility and basicity. While the specific compound "2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol" is not prominently documented in readily accessible chemical literature or supplier databases, a closely related and structurally significant analog, 2-[4-(Aminomethyl)piperidin-1-yl]ethanol , serves as a valuable case study. This technical guide will provide a comprehensive overview of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol, including its chemical structure, physicochemical properties, synthetic routes, and its applications as a versatile building block in medicinal chemistry.
Chemical Identity and Structural Elucidation
1.1. Nomenclature and CAS Identification
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Systematic IUPAC Name: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
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CAS Number: 21168-72-9
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Molecular Formula: C₈H₁₈N₂O
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Molecular Weight: 158.24 g/mol
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InChI Key: VKMYXOQRUXXUHE-UHFFFAOYSA-N
1.2. Chemical Structure
The molecular architecture of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol features a piperidine ring substituted at the 1-position with an ethanol group and at the 4-position with an aminomethyl group. This bifunctional nature makes it a highly useful intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Purity | 97% | |
| Storage Temperature | Room temperature, sealed in dry, dark place | |
| InChI Key | VKMYXOQRUXXUHE-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol can be achieved through various synthetic routes. A common approach involves the N-alkylation of a suitable piperidine precursor.
3.1. General Synthetic Pathway
A plausible synthetic route involves the reaction of 4-(aminomethyl)piperidine with 2-chloroethanol or a similar electrophilic reagent. The piperidine nitrogen acts as a nucleophile, displacing the leaving group on the ethanol derivative.
3.2. Detailed Experimental Protocol (Representative)
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(aminomethyl)piperidine (1 equivalent) and a suitable base, such as anhydrous potassium carbonate (2 equivalents), in a polar aprotic solvent like acetonitrile.
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Addition of Reagent: To this stirring suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-[4-(Aminomethyl)piperidin-1-yl]ethanol.
Applications in Research and Development
The bifunctional nature of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]
4.1. As a Scaffold in Medicinal Chemistry
The piperidine moiety is a common structural motif in drugs targeting the central nervous system (CNS).[1] The primary amine of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol can be further functionalized to introduce various pharmacophores, while the hydroxyl group of the ethanol substituent can be modified to improve solubility or to act as a hydrogen bond donor. This compound serves as a versatile building block for creating libraries of compounds for screening against various biological targets.
4.2. Intermediate for Kinase Inhibitors
The structural features of this compound are well-suited for its use as a linker in the design of kinase inhibitors. The piperidine ring can provide a rigid scaffold, while the amino and hydroxyl groups offer points for attachment of different recognition elements that can interact with the kinase active site.
4.3. Precursor for Novel Ligands
The primary amine and the hydroxyl group can be independently modified, allowing for the synthesis of a diverse range of ligands for various receptors and enzymes. This versatility is highly advantageous in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-[4-(Aminomethyl)piperidin-1-yl]ethanol.
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Hazard Statements: H302 (Harmful if swallowed).
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Signal Word: Warning.
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While the initially specified "2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol" remains elusive in common chemical databases, the closely related analogue, 2-[4-(Aminomethyl)piperidin-1-yl]ethanol, stands out as a well-characterized and synthetically valuable compound. Its bifunctional nature, combining a reactive primary amine and a hydroxyl group on a conformationally defined piperidine scaffold, makes it a highly versatile intermediate in organic synthesis and medicinal chemistry. For researchers and drug development professionals, this compound offers a reliable starting point for the synthesis of novel therapeutics, particularly in the areas of CNS disorders and kinase inhibition. A clear understanding of its chemical properties, synthetic routes, and potential applications is crucial for leveraging its full potential in the pursuit of new and effective medicines.
References
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PubChem. (2025). 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2026). 2-(2-Piperazin-1-ylpiperidin-1-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2026). N,N-Dimethyl-1-piperidin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). FR2688504A1 - 2-(Piperid-1-yl)ethanol derivatives, their preparation and their application in therapeutics.
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
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DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
- Wessig, P., & Müller, G. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800183.
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Sigma-Aldrich. (n.d.). 2-(4-Amino-piperidin-1-yl)-ethanol. Retrieved from [Link]

